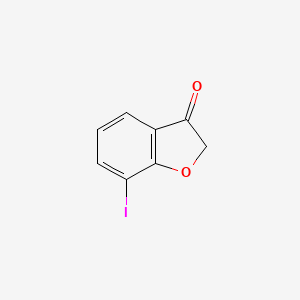

7-Iodobenzofuran-3(2H)-one

Description

BenchChem offers high-quality 7-Iodobenzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Iodobenzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-iodo-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVGJABRPNYHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Iodobenzofuran-3(2H)-one CAS number and properties

An In-Depth Technical Guide to 7-Iodobenzofuran-3(2H)-one: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 7-Iodobenzofuran-3(2H)-one, a key heterocyclic building block for researchers in medicinal chemistry and materials science. This guide moves beyond simple data recitation to explain the causality behind its properties and applications, offering field-proven insights for its practical use.

Core Compound Identification and Properties

7-Iodobenzofuran-3(2H)-one belongs to the benzofuranone class of heterocyclic compounds. The core structure, consisting of a fused benzene and furanone ring system, is a prevalent motif in numerous natural products and biologically active molecules.[1] The strategic placement of an iodine atom at the 7-position significantly influences its chemical reactivity and potential for creating targeted molecular interactions, making it a valuable intermediate in synthetic chemistry.

Table 1: Physicochemical Properties of 7-Iodobenzofuran-3(2H)-one

| Property | Value | Source |

| CAS Number | 20143-57-1 | [2] |

| Molecular Formula | C₈H₅IO₂ | [2] |

| Molecular Weight | 260.03 g/mol | [2] |

| SMILES Code | IC1=C2OCC(=O)C2=CC=C1 | [2] |

| Appearance | (Predicted) White to off-white solid | |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [2] |

Synthesis and Mechanistic Considerations

The causality for this approach is rooted in the need to form the five-membered heterocyclic ring fused to the aromatic core. The workflow below illustrates a plausible pathway starting from 2-bromo-6-iodophenol.

Caption: Plausible synthetic workflow for 7-Iodobenzofuran-3(2H)-one.

Step-by-Step Experimental Protocol (Hypothetical)

-

Deprotonation: 2-bromo-6-iodophenol is treated with a base like sodium hydroxide (NaOH) to form the corresponding phenoxide. This step is critical as it activates the oxygen atom, making it a potent nucleophile.

-

Williamson Ether Synthesis: The resulting sodium phenoxide is reacted with ethyl bromoacetate. The nucleophilic oxygen attacks the electrophilic carbon of the bromoacetate, displacing the bromide ion to form ethyl (2-bromo-6-iodophenoxy)acetate.

-

Saponification: The ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH), followed by an acidic workup. This step is necessary to generate the carboxylic acid moiety required for the subsequent cyclization.

-

Intramolecular Cyclization: The key ring-forming step is achieved via a palladium-catalyzed intramolecular C-O bond formation (a variation of the Buchwald-Hartwig amination/etherification). The palladium catalyst facilitates the coupling between the aryl bromide and the carboxylic acid, leading to the formation of the benzofuranone ring and yielding the final product, 7-Iodobenzofuran-3(2H)-one. The choice of a palladium catalyst is crucial for achieving high efficiency in such C-C and C-heteroatom bond-forming reactions.

Applications in Medicinal Chemistry and Drug Discovery

The benzofuran-3(2H)-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. The introduction of an iodine atom at the 7-position provides a handle for further synthetic modifications (e.g., Suzuki or Sonogashira cross-coupling reactions) and can enhance binding affinity to target proteins through halogen bonding.

As a Scaffold for Kinase Inhibitors

Derivatives of the benzofuran-3(2H)-one core have been identified as potent inhibitors of Death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2).[3][4] DRAK2 is a serine/threonine kinase involved in cell death signaling pathways.[4] Inhibition of DRAK2 has been shown to protect pancreatic islet β-cells from apoptosis, presenting a promising therapeutic strategy for diabetes.[3][4]

A high-throughput screening identified a benzofuran-3(2H)-one derivative as a moderate DRAK2 inhibitor, which led to the development of more potent analogs with IC₅₀ values in the sub-micromolar range (e.g., 0.25 µM).[3][4] 7-Iodobenzofuran-3(2H)-one serves as a critical starting material for creating libraries of such compounds to explore structure-activity relationships (SAR).

Caption: Inhibition of the DRAK2 apoptosis pathway by benzofuranone derivatives.

Development of Transthyretin (TTR) Stabilizers

Iodinated benzofuran derivatives have also been investigated as kinetic stabilizers for transthyretin (TTR). TTR is a protein that can misfold and form amyloid aggregates, leading to diseases like amyloidosis. Small molecules that bind to and stabilize the native tetrameric form of TTR can prevent this aggregation. Benziodarone, a related iodinated benzofuran, is a potent and selective binder to TTR in human plasma.[5] The iodine atom is often a key feature for potent binding. Therefore, 7-Iodobenzofuran-3(2H)-one is a highly relevant precursor for synthesizing novel TTR stabilizers.[5]

Spectroscopic Characterization

Confirming the identity and purity of 7-Iodobenzofuran-3(2H)-one relies on standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons and the methylene (-CH₂-) protons. The aromatic protons on the iodinated ring will exhibit a specific splitting pattern (doublets and triplets) based on their coupling. The methylene protons adjacent to the carbonyl group are expected to appear as a singlet at approximately 3.8-4.5 ppm.[6]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show a characteristic peak for the carbonyl carbon (C=O) in the range of 165-175 ppm. Other distinct signals will correspond to the carbon atom bearing the iodine (which will have a lower chemical shift compared to unsubstituted carbons) and the other aromatic and aliphatic carbons.

-

IR (Infrared) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the five-membered lactone ring is expected around 1700-1800 cm⁻¹. Additional peaks will be present for aromatic C=C stretching (~1600 cm⁻¹) and C-H stretching.[6]

-

MS (Mass Spectrometry): The mass spectrum will show a prominent molecular ion (M⁺) peak at m/z 260, corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing one iodine atom.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 7-Iodobenzofuran-3(2H)-one is not provided, general precautions for handling related heterocyclic and halogenated aromatic compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[8]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[2][10] Recommended storage is at 2-8°C to ensure long-term stability.[2] Keep away from heat, sparks, open flames, and strong oxidizing agents.[7][10]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the substance to enter drains or water courses.[8]

Conclusion

7-Iodobenzofuran-3(2H)-one is a valuable and versatile synthetic intermediate. Its unique combination of the biologically relevant benzofuranone core and a reactive iodine handle makes it a compound of significant interest for drug discovery, particularly in the development of kinase inhibitors and protein stabilizers. Proper understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in a research setting.

References

- ChemicalBook. (2025). 1(3H)-Isobenzofuranone, 3-hydroxy- | 16859-59-9.

- PubChem. (n.d.). 7-Hydroxybenzofuran-3(2H)-one | C8H6O3 | CID 20037272.

- Cheméo. (n.d.). Chemical Properties of 3(2H)-Benzofuranone (CAS 7169-34-8).

- BLD Pharm. (n.d.). 20143-57-1|7-Iodobenzofuran-3(2H)-one.

- PubChem. (n.d.). 3a-iodo-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran | C8H13IO.

- PMC - NIH. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- PubMed. (2017). Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis.

- ResearchGate. (2025). Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis | Request PDF.

- TCI Chemicals. (2025). SAFETY DATA SHEET.

- PMC - NIH. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry.

- TCI Chemicals. (n.d.). 2,3-Benzofuran (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT).

- MDPI. (n.d.). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones.

- ResearchGate. (2025). Synthetic Studies Towards the Preparation of 2‐Benzyl‐2‐ hydroxybenzofuran‐3(2H)‐one, the Prototype of Naturally Occurring Hydrated Auronols.

- PMC - PubMed Central. (n.d.). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies.

- PubMed. (2025). Discovery of Isobenzofuran-1(3H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects.

- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one, sodium salt.

- NIH. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines.

- Evonik. (2023). SAFETY DATA SHEET.

- NIH. (n.d.). Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma.

- ResearchGate. (2025). ChemInform Abstract: One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media.

- Filo. (2025). Below are the ¹H NMR and IR spectra of a molecule with the chemical formu...

Sources

- 1. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 20143-57-1|7-Iodobenzofuran-3(2H)-one|BLD Pharm [bldpharm.com]

- 3. Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Below are the ¹H NMR and IR spectra of a molecule with the chemical formu.. [askfilo.com]

- 7. fishersci.com [fishersci.com]

- 8. chemos.de [chemos.de]

- 9. msds.evonik.com [msds.evonik.com]

- 10. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Synthesis of 7-Iodobenzofuran-3(2H)-one from o-Iodophenols

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 7-Iodobenzofuran-3(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry, starting from o-iodophenols. The benzofuran-3(2H)-one core is a prominent feature in numerous natural products and pharmacologically active molecules.[1] The strategic placement of an iodine atom at the 7-position offers a crucial synthetic handle for late-stage functionalization via cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery programs. This document details the prevalent metal-catalyzed intramolecular cyclization strategies, focusing on palladium and copper-based systems. It provides in-depth mechanistic insights, detailed experimental protocols, and comparative data to guide researchers and drug development professionals in the efficient synthesis of this key intermediate.

Introduction: The Strategic Importance of 7-Iodobenzofuran-3(2H)-one

The benzofuranone scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities.[1] Derivatives of this heterocyclic system are known to exhibit anticancer, anti-inflammatory, and antiviral properties.[2] The synthesis of specifically substituted benzofuranones is therefore of significant interest to the pharmaceutical industry.

The target molecule, 7-Iodobenzofuran-3(2H)-one, is of particular strategic value. The iodine substituent at the 7-position is not merely a structural component but a versatile functional group. It serves as a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of various aryl, alkynyl, and vinyl groups. This capability is paramount in structure-activity relationship (SAR) studies, where rapid diversification of a core scaffold is necessary to optimize biological activity and pharmacokinetic properties.

The synthesis of this target from o-iodophenols presents a logical and convergent approach. However, it requires a robust and high-yielding method for the key C-O bond-forming cyclization step, which can be challenging. This guide focuses on elucidating the most effective catalytic systems to achieve this transformation.

Core Synthetic Strategy: A Two-Step Approach

The most common and logical pathway to synthesize 7-Iodobenzofuran-3(2H)-one from an o-iodophenol involves a two-step sequence. This approach provides flexibility and control over the introduction of substituents on the five-membered ring.

-

O-Alkylation: The phenolic hydroxyl group of the o-iodophenol is first alkylated with a suitable two-carbon electrophile that will ultimately form the C2 and C3 atoms of the benzofuranone ring. Typically, an α-halo acetyl derivative (e.g., ethyl bromoacetate followed by hydrolysis, or bromoacetyl bromide) is used in the presence of a mild base.

-

Intramolecular O-Arylation: The crucial ring-closing step involves the formation of a C-O bond between the oxygen of the carbonyl group (or its enolate equivalent) and the ortho-iodinated aromatic ring. This transformation is most efficiently achieved using transition metal catalysis.

Palladium-Catalyzed Intramolecular O-Arylation

Palladium catalysis is a powerful and widely employed method for forming C-O bonds.[3] The synthesis of benzofuranones via intramolecular arylation of an enolate is a well-established strategy.[4][5] This approach is prized for its high efficiency, functional group tolerance, and the extensive library of available phosphine ligands to tune reactivity.

Mechanistic Rationale

The catalytic cycle for the palladium-catalyzed intramolecular O-arylation is believed to proceed through a Pd(0)/Pd(II) pathway. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of the O-alkylated intermediate, forming a Pd(II)-aryl complex.

-

Enolate Formation: A base deprotonates the α-carbon to the carbonyl group, generating an enolate.

-

Coordination & Reductive Elimination: The enolate coordinates to the palladium center, displacing a ligand. The subsequent reductive elimination from the Pd(II) complex forms the desired C-O bond and regenerates the active Pd(0) catalyst.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands are often used to promote the reductive elimination step, which is typically the rate-limiting step in C-O bond formation.

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol describes a representative one-pot procedure for the synthesis of 7-Iodobenzofuran-3(2H)-one from 2,6-diiodophenol. The initial α-arylation is followed by the key intramolecular O-arylation. While the starting material in the cited literature is 1,2,3-triiodobenzene, the second part of the domino reaction (the intramolecular O-arylation) is directly applicable to our target synthesis from a pre-formed O-alkylated o-iodophenol.[6]

Step 1: Synthesis of 2-(2,6-diiodophenoxy)acetophenone (Illustrative Intermediate)

-

Materials: 2,6-diiodophenol, 2-bromoacetophenone, Potassium Carbonate (K₂CO₃), Acetone.

-

Procedure:

-

To a solution of 2,6-diiodophenol (1.0 eq) in dry acetone, add anhydrous K₂CO₃ (2.0 eq).

-

Add 2-bromoacetophenone (1.1 eq) dropwise to the stirring mixture.

-

Reflux the reaction mixture for 12-16 hours, monitoring by TLC.

-

After cooling, filter off the solids and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the O-alkylated intermediate.

-

Step 2: Palladium-Catalyzed Intramolecular Cyclization

-

Materials: O-alkylated intermediate from Step 1, Palladium(II) Acetate (Pd(OAc)₂), Xantphos (ligand), Cesium Carbonate (Cs₂CO₃), Toluene (anhydrous).

-

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the O-alkylated intermediate (1.0 eq), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%).

-

Add anhydrous Cs₂CO₃ (2.5 eq) and anhydrous toluene.

-

Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours.

-

Cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

-

Concentrate the filtrate in vacuo and purify the residue by flash column chromatography to afford 7-Iodo-2-phenylbenzofuran-3(2H)-one.

-

Copper-Catalyzed Intramolecular O-Arylation

Copper-catalyzed reactions represent an economical and effective alternative to palladium for C-O bond formation.[7] These reactions, often referred to as Ullmann-type couplings, have been refined over the years and can be performed under milder conditions than their palladium-catalyzed counterparts.

Mechanistic Considerations

While the precise mechanism of copper-catalyzed O-arylation can vary depending on the ligands and reaction conditions, a generally accepted pathway involves a Cu(I)/Cu(III) cycle.

-

Oxidative Addition: A Cu(I) species undergoes oxidative addition to the aryl iodide to form a Cu(III) intermediate.

-

Ligand Exchange/Deprotonation: The enolate, formed by the action of a base, displaces the iodide from the copper center.

-

Reductive Elimination: The C-O bond is formed via reductive elimination from the Cu(III) complex, regenerating a Cu(I) species to continue the cycle.

The use of specific ligands, such as 1,10-phenanthroline or picolinic acid, is often crucial to stabilize the copper intermediates and facilitate the catalytic turnover.[8][9]

Comparative Reaction Conditions

The following table summarizes and compares typical conditions for palladium and copper-catalyzed intramolecular O-arylation reactions for the synthesis of benzofuranone and related diaryl ether structures.

| Parameter | Palladium-Catalyzed System | Copper-Catalyzed System | Rationale & Causality |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | CuI, CuBr, Cu(OAc)₂ | Palladium is highly efficient but expensive. Copper is more economical and offers different reactivity profiles.[5][7] |

| Ligand | Phosphines (e.g., Xantphos, BINAP) | N-donors (e.g., 1,10-Phenanthroline) | Bulky phosphines promote reductive elimination for Pd. Nitrogen-based ligands stabilize the smaller copper ions.[3][8] |

| Base | Strong, non-nucleophilic (Cs₂CO₃, K₃PO₄) | Inorganic bases (Cs₂CO₃, K₂CO₃) | The base must be strong enough to generate the enolate without interfering with the catalyst or substrate. |

| Solvent | Aprotic, high-boiling (Toluene, Dioxane) | Polar aprotic (DMSO, DMF) | Solvents must be stable at high temperatures and capable of dissolving the reactants and catalyst complex. |

| Temperature | 80 - 120 °C | 90 - 140 °C | Thermal energy is required to overcome the activation barrier for the oxidative addition and reductive elimination steps. |

Conclusion and Future Perspectives

The synthesis of 7-Iodobenzofuran-3(2H)-one from o-iodophenols is a strategically vital process for generating advanced intermediates in drug discovery. Both palladium and copper-catalyzed intramolecular O-arylation methods provide robust and reliable pathways to this scaffold. Palladium-based systems, while more costly, benefit from a vast and well-understood library of ligands that allow for fine-tuning of reactivity. Copper-catalyzed systems offer a more economical alternative and are highly effective, particularly with the use of nitrogen-based ligands.

Future research will likely focus on the development of more sustainable catalytic systems that operate under milder conditions, reduce catalyst loading, and employ greener solvents. Furthermore, the development of asymmetric variants of these cyclization reactions to directly access chiral benzofuranones remains a significant and valuable goal for the synthesis of enantiopure pharmaceuticals.[3][10]

References

-

Wang, B., Zhang, Q., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2187. Available at: [Link][11][12]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link][13]

-

Mehta, S. (2017). Benzofuran Synthesis through Iodocyclization Reactions: Recent Advances. MOJ Biorg Org Chem, 1(7). Available at: [Link][2][14]

-

Du, W., Yang, R., Wu, J., & Xia, Z. (2023). Flexible Synthesis of Benzofuranones from ortho‐Alkynyl Phenols or Benzofurans. European Journal of Organic Chemistry. Available at: [Link][1][15]

-

Bao, M., Shimizu, H., & Yamamoto, Y. (2003). Synthesis of 2-Arylbenzo[b]furans via Copper(I)-Catalyzed Coupling of o-Iodophenols and Aryl Acetylenes. Tetrahedron Letters, 44(45), 8345-8348. (Note: A representative link for this type of chemistry is provided, specific article may be behind a paywall). Available at: [Link][7]

-

Ramírez-Sánchez, J. M., et al. (2021). Domino C–C/C–O bond formation: palladium-catalyzed regioselective synthesis of 7-iodobenzo[b]furans using 1,2,3-triiodobenzenes and benzylketones. RSC Advances, 11(50), 31631-31635. Available at: [Link][6]

-

Deng, Y., & Groendyke, B. J. (2002). Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization. Organic Letters, 4(24), 4349-4352. Available at: [Link][16]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Retrieved from [Link][17]

-

Burton, G., et al. (2016). Asymmetric Synthesis of Quaternary α‐Aryl Stereocentres in Benzofuran‐3(2H)‐Ones Using Decarboxylative Asymmetric Allylic Alkylation. Chemistry – A European Journal, 22(40), 14299-14303. (Note: A representative link for this type of chemistry is provided). Available at: [Link][10]

-

Eidamshaus, C., & Burch, J. D. (2008). One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation with o-bromophenols. Organic Letters, 10(19), 4211-4214. Available at: [Link][4][5]

-

Liu, Y., Wang, H., & Wan, J. P. (2014). Copper-catalyzed, CC coupling-based one-pot tandem reactions for the synthesis of benzofurans using o-iodophenols, acyl chlorides, and phosphorus ylides. The Journal of Organic Chemistry, 79(21), 10599-10604. Available at: [Link][8]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzofuranones. Retrieved from [Link] (Note: General reference for reaction type). Available at: [Link][18]

-

Decroix, B., et al. (2001). Intramolecular O-arylation of phenols with phenylboronic acids: application to the synthesis of macrocyclic metalloproteinase inhibitors. Organic Letters, 3(7), 1029-1032. Available at: [Link][19]

-

Chen, C. Y., et al. (2013). Pd-catalyzed desymmetric intramolecular O-arylation reaction: enantioselective synthesis of (3,4-dihydro-2H-chromen-3-yl)methanols. Organic Letters, 15(24), 6112-6115. Available at: [Link][3]

-

Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols. Journal of the American Chemical Society, 131(47), 17423-17429. Available at: [Link][9]

-

Zhang, Y., et al. (2014). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters, 16(23), 6068-6071. Available at: [Link][20]

-

Zhu, D., et al. (2021). Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction. RSC Advances, 11(58), 36915-36919. Available at: [Link][21]

-

Zhang, J., et al. (2018). Copper‐Catalyzed One‐Pot Synthesis of Dibenzofurans, Xanthenes, and Xanthones from Cyclic Diphenyl Iodoniums. Chemistry – An Asian Journal, 13(17), 2418-2422. (Note: Representative of Cu-catalyzed cyclizations). Available at: [Link][22]

Sources

- 1. Flexible Synthesis of Benzofuranones - ChemistryViews [chemistryviews.org]

- 2. Benzofuran synthesis through iodocyclization reactions: recent advances - MedCrave online [medcraveonline.com]

- 3. Pd-catalyzed desymmetric intramolecular O-arylation reaction: enantioselective synthesis of (3,4-dihydro-2H-chromen-3-yl)methanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols [organic-chemistry.org]

- 5. One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation with o-bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Domino C–C/C–O bond formation: palladium-catalyzed regioselective synthesis of 7-iodobenzo[b]furans using 1,2,3-triiodobenzenes and benzylketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides [organic-chemistry.org]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. researchgate.net [researchgate.net]

- 11. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Benzofuran synthesis [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Benzofuran-3(2H)-one synthesis [organic-chemistry.org]

- 18. Benzofuranone synthesis [organic-chemistry.org]

- 19. Intramolecular O-arylation of phenols with phenylboronic acids: application to the synthesis of macrocyclic metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, MS) of 7-Iodobenzofuran-3(2H)-one

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Iodobenzofuran-3(2H)-one

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data points essential for the unequivocal identification and characterization of 7-Iodobenzofuran-3(2H)-one. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data repository. It delves into the causal relationships between the molecule's structure and its spectral output, offering field-proven insights into data interpretation. By integrating Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, this guide establishes a self-validating framework for structural confirmation. Detailed, reproducible protocols for data acquisition are provided, ensuring scientific integrity and enabling researchers to apply these methodologies in their own laboratories.

Introduction: The Significance of the Iodinated Benzofuranone Scaffold

The benzofuranone core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The introduction of a halogen, specifically iodine, at the 7-position of the benzofuran-3(2H)-one framework imparts unique physicochemical properties. The iodine atom can serve as a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, act as a heavy atom to facilitate X-ray crystallographic analysis, or modulate the pharmacokinetic profile of a potential drug candidate.[3]

Given its potential utility, a thorough and unambiguous structural characterization of 7-Iodobenzofuran-3(2H)-one is paramount. This guide provides a predictive but robust spectroscopic fingerprint of the molecule, synthesized from foundational principles and data from analogous structures.

Molecular Structure and Key Features

7-Iodobenzofuran-3(2H)-one possesses a bicyclic structure comprising a benzene ring fused to a five-membered lactone (a cyclic ester) ring. The key features influencing its spectroscopic properties are the carbonyl group (C=O) at position 3, the ether linkage within the furanone ring, the aromatic system, and the heavy iodine substituent at position 7.

Caption: Molecular structure of 7-Iodobenzofuran-3(2H)-one with atom numbering.

Spectroscopic Characterization Workflow

Caption: Logical workflow for the structural elucidation of the target compound.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the most direct evidence of a compound's elemental composition and molecular weight. For a halogenated compound like this, the isotopic pattern is a critical diagnostic tool. We utilize high-resolution mass spectrometry (HRMS) to confirm the elemental formula with high confidence, a non-negotiable step in modern chemical characterization.

Predicted Data:

-

Molecular Formula: C₈H₅IO₂[4]

-

Molecular Weight: 260.03 g/mol [4]

-

High-Resolution MS (ESI+): The calculated exact mass for [M+H]⁺ (C₈H₆IO₂⁺) is 260.9407. An experimentally observed mass within 5 ppm of this value provides strong evidence for the elemental formula.

-

Isotopic Pattern: Iodine is monoisotopic (¹²⁷I). Therefore, the molecular ion peak (M⁺) will not show the characteristic M+2 peak seen with chlorine or bromine. This absence is itself a key piece of data.

-

Fragmentation: The benzofuranone core is relatively stable. Key fragmentation pathways in electron ionization (EI) MS are expected to involve the loss of the iodine atom and subsequent cleavages of the lactone ring.

| Predicted Ion | Formula | m/z (Nominal) | Description |

| [M]⁺ | C₈H₅IO₂⁺ | 260 | Molecular Ion |

| [M-I]⁺ | C₈H₅O₂⁺ | 133 | Loss of iodine radical |

| [M-CO]⁺ | C₇H₅IO⁺ | 232 | Loss of carbon monoxide (a-cleavage) |

| [M-CO₂]⁺ | C₇H₅I⁺ | 216 | Loss of carbon dioxide |

| [C₆H₄I]⁺ | C₆H₄I⁺ | 203 | Fragment from benzene ring |

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The "diagnostic region" (above 1500 cm⁻¹) is particularly informative. For 7-Iodobenzofuran-3(2H)-one, the carbonyl stretch is the most prominent and diagnostic peak. Its position reveals information about ring strain and conjugation.

Predicted Data:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| C=O Stretch (Lactone) | 1780 - 1760 | Strong | The five-membered ring introduces strain, shifting the carbonyl frequency higher than a typical ester (~1740 cm⁻¹).[5] |

| C=C Stretch (Aromatic) | 1610 - 1580, 1500 - 1450 | Medium-Strong | Characteristic of the benzene ring. |

| C-O Stretch (Ether) | 1280 - 1200 | Strong | Aryl-alkyl ether stretch within the furanone ring. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium-Weak | Methylene (-CH₂) group at position 2. |

| C-I Stretch | 600 - 500 | Medium-Weak | Found in the fingerprint region. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework. The chemical shift, multiplicity (splitting pattern), and integration of each signal in the ¹H NMR spectrum, combined with the chemical shifts in the ¹³C NMR spectrum, allow for the complete assembly of the molecular puzzle. The analysis below is predictive, based on established substituent effects.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show two distinct regions: the aromatic region (downfield) and the aliphatic region (upfield). The three aromatic protons will form a coupled spin system, while the two aliphatic protons at the C2 position will appear as a singlet.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Proton(s) | Predicted Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Rationale |

| H-4 | ~7.65 | Doublet (d) | J = ~8.0 | Deshielded by the anisotropic effect of the adjacent carbonyl group and the ortho-iodine. |

| H-6 | ~7.55 | Doublet (d) | J = ~7.5 | Deshielded by the ortho-iodine atom. |

| H-5 | ~7.15 | Triplet (t) | J = ~7.8 | Shielded relative to H4 and H6. Appears as a triplet due to coupling with both neighbors. |

| H-2 | ~4.60 | Singlet (s) | N/A | Methylene protons adjacent to an ether oxygen and a carbonyl group. No adjacent protons to couple with. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show all 8 carbon signals. The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-135 and DEPT-90) is crucial for distinguishing between quaternary carbons (C), methine carbons (CH), and methylene carbons (CH₂).

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Carbon | Predicted Shift (δ, ppm) | DEPT-135 | Rationale |

| C-3 (C=O) | ~195 - 200 | No Signal | Carbonyl carbon, highly deshielded. |

| C-7a | ~155 | No Signal | Quaternary carbon attached to oxygen. |

| C-4, C-6 | ~125 - 140 | Positive | Aromatic CH carbons. |

| C-5 | ~122 | Positive | Aromatic CH carbon. |

| C-3a | ~120 | No Signal | Quaternary aromatic carbon. |

| C-7 (C-I) | ~90 - 95 | No Signal | "Heavy atom effect" of iodine causes significant shielding. |

| C-2 (-CH₂-) | ~70 - 75 | Negative | Aliphatic carbon attached to oxygen. |

Experimental Protocols

Trustworthiness: The validity of spectroscopic data is inextricably linked to the rigor of the experimental procedure. The following protocols represent standard, validated methodologies for acquiring high-quality data.

Sample Preparation

-

Purity: Ensure the sample of 7-Iodobenzofuran-3(2H)-one is of high purity (>95%), typically confirmed by HPLC or LC-MS. Impurities can significantly complicate spectral interpretation.

-

Solvent: For NMR, use a deuterated solvent of high purity (e.g., CDCl₃, 99.8 atom % D). For a typical 5 mm NMR tube, dissolve 5-10 mg of the compound in ~0.6 mL of solvent.

-

MS: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile for direct infusion ESI-MS.

-

IR: For solid samples, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity and reproducibility. Ensure the crystal is clean before pressing the sample firmly against it.

Data Acquisition Parameters

-

NMR Spectroscopy (Brüker 400 MHz or equivalent):

-

¹H NMR: Spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds, 16 scans.

-

¹³C NMR: Spectral width of 240 ppm, acquisition time of 1.5 seconds, relaxation delay of 2 seconds, 1024 scans. Use proton decoupling.

-

DEPT-135: Run with standard instrument parameters to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

-

-

High-Resolution Mass Spectrometry (Thermo Orbitrap or equivalent):

-

Mode: ESI positive ion mode.

-

Resolution: Set to >60,000 to achieve mass accuracy <5 ppm.

-

Calibration: Calibrate the instrument immediately prior to the run using a known standard mixture.

-

-

FT-IR Spectroscopy (PerkinElmer Spectrum Two or equivalent):

-

Mode: ATR.

-

Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Accumulate 16 scans for a high signal-to-noise ratio. Collect a background spectrum of the empty, clean crystal before the sample scan.

-

Conclusion

The structural elucidation of 7-Iodobenzofuran-3(2H)-one is achieved through a synergistic application of MS, IR, and NMR spectroscopy. Mass spectrometry confirms the molecular weight (260.03 g/mol ) and elemental formula (C₈H₅IO₂). Infrared spectroscopy provides clear evidence of the key functional groups, most notably the strained lactone carbonyl (~1770 cm⁻¹). Finally, ¹H and ¹³C NMR spectroscopy reveal the precise carbon-hydrogen framework, including the connectivity of the aromatic protons and the characteristic chemical shifts influenced by the iodine substituent. This integrated dataset provides a unique and verifiable spectroscopic fingerprint, serving as an authoritative reference for researchers working with this valuable chemical entity.

References

-

Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry - ACS Publications. [Link][1][6]

-

An efficient synthesis, structural (SC-XRD) and spectroscopic (FTIR, 1HNMR, MS spectroscopic) characterization of novel benzofuran-based hydrazones: An experimental and theoretical studies. Journal of Molecular Structure. [Link][7]

-

Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University. [Link][1][6]

-

7-Iodobenzofuran-3(2H)-one. LookChem. [Link]

-

Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. SciSpace. [Link][8]

-

Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PMC - NIH. [Link][5]

-

Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. MDPI. [Link][2]

-

2-(3-Fluorophenyl)-5-iodo-7-methyl-3-methylsulfinyl-1-benzofuran. PMC - NIH. [Link][3]

-

Fluorinated and iodinated (Z)-2-(4-(2-fluoroethoxy)benzylidene)-5-iodobenzofuran-3(2H)-one. Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf. [Link][9]

Sources

- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 2. mdpi.com [mdpi.com]

- 3. 2-(3-Fluorophenyl)-5-iodo-7-methyl-3-methylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An efficient synthesis, structural (SC-XRD) and spectroscopic (FTIR, 1HNMR, MS spectroscopic) characterization of novel benzofuran-based hydrazones: An experimental and theoretical studies (2020) | Muhammad Khalid | 40 Citations [scispace.com]

- 8. scispace.com [scispace.com]

- 9. Fluorinated and iodinated (Z)-2-(4-(2-fluoroethoxy)benzylidene)-5-iodobenzofuran-3(2H)-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Theoretical Calculations of the Electronic Properties of 7-Iodobenzofuran-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzofurans are a significant class of heterocyclic compounds, with their derivatives showing promise in medicinal chemistry and materials science.[1][2] The introduction of a halogen, such as iodine, into the benzofuran scaffold can significantly alter its electronic properties, influencing its reactivity and potential biological activity.[3] This guide provides a comprehensive framework for the theoretical calculation of the electronic properties of 7-Iodobenzofuran-3(2H)-one, a molecule of interest for its potential applications. We will delve into the application of Density Functional Theory (DFT) to elucidate key electronic descriptors, offering a robust, self-validating computational protocol for researchers in the field.

Introduction: The Significance of 7-Iodobenzofuran-3(2H)-one

The benzofuran-3(2H)-one core, also known as coumaranone, is a structural motif found in various natural products and synthetic compounds with diverse biological activities.[3][4][5] The placement of an iodine atom at the 7-position introduces a heavy atom with unique electronic characteristics, including the potential for halogen bonding, which is increasingly recognized as a critical interaction in drug design.[3] Understanding the electronic landscape of this molecule is paramount for predicting its chemical behavior, designing derivatives with tailored properties, and elucidating its mechanism of action in biological systems.

Theoretical calculations, particularly those based on DFT, have become indispensable tools for predicting the electronic properties of molecules with a high degree of accuracy.[6][7] These methods allow for the in-silico determination of parameters such as molecular orbital energies, electron density distribution, and electrostatic potential, providing insights that are often complementary to experimental data.[1][6]

Theoretical Background: The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of molecules.[7] Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, a more computationally tractable approach for larger molecules. The core of DFT lies in the Kohn-Sham equations, which approximate the behavior of interacting electrons in a fictitious system of non-interacting electrons.

The choice of the exchange-correlation functional and the basis set is crucial for the accuracy of DFT calculations.[8] Hybrid functionals, such as B3LYP, which combine a portion of exact Hartree-Fock exchange with DFT exchange and correlation, have been shown to provide a good balance of accuracy and computational cost for organic molecules.[6][8] The basis set, which is a set of mathematical functions used to build the molecular orbitals, should be flexible enough to accurately describe the electron distribution. Pople-style basis sets, such as 6-311+G(d,p), are widely used and offer a good compromise between accuracy and computational expense.[9]

Computational Methodology: A Step-by-Step Protocol

This section outlines a detailed workflow for calculating the electronic properties of 7-Iodobenzofuran-3(2H)-one. This protocol is designed to be a self-validating system, ensuring the reliability of the obtained results.

Molecular Structure Optimization

The first and most critical step is to obtain the optimized ground-state geometry of the molecule.

-

Step 1: Initial Structure Generation. The 3D structure of 7-Iodobenzofuran-3(2H)-one can be built using molecular modeling software such as GaussView.

-

Step 2: Geometry Optimization. Perform a geometry optimization calculation using a DFT method. A common and reliable choice is the B3LYP functional with the 6-311+G(d,p) basis set.[6][9] For the iodine atom, a basis set with effective core potentials (ECPs), such as LANL2DZ, is often employed to account for relativistic effects. The optimization should be performed until a stationary point on the potential energy surface is found.

-

Step 3: Frequency Analysis. To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation should be performed. The absence of imaginary frequencies confirms that the structure is a stable minimum.[8]

Calculation of Electronic Properties

Once the optimized geometry is obtained, a single-point energy calculation can be performed using the same level of theory to compute various electronic properties.

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energies of the frontier molecular orbitals are crucial for understanding the molecule's reactivity and electronic transitions.[6][10] The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.[6]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions and the nature of chemical bonds within the molecule.[11]

-

Time-Dependent DFT (TD-DFT) for Excited States: To understand the molecule's response to light, TD-DFT calculations can be performed to predict the electronic absorption spectrum (UV-Vis).[6][10]

Computational Workflow Diagram

The following diagram, generated using DOT language, illustrates the computational workflow.

Caption: Computational workflow for determining the electronic properties of 7-Iodobenzofuran-3(2H)-one.

Expected Results and Discussion

The theoretical calculations will yield a wealth of quantitative data that can be used to understand the electronic nature of 7-Iodobenzofuran-3(2H)-one.

Molecular Geometry

The optimized bond lengths and angles provide the most stable conformation of the molecule in the gas phase. These can be compared with experimental crystallographic data if available to validate the computational method.[12][13]

Frontier Molecular Orbitals

The HOMO and LUMO energies are fundamental quantum chemical descriptors. A lower HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. The spatial distribution of these orbitals reveals the regions of the molecule most likely to be involved in electron donation (HOMO) and acceptance (LUMO).

| Property | Calculated Value (eV) |

| HOMO Energy | TBD |

| LUMO Energy | TBD |

| HOMO-LUMO Gap | TBD |

Caption: Table of calculated frontier molecular orbital energies for 7-Iodobenzofuran-3(2H)-one.

Molecular Electrostatic Potential (MEP)

The MEP surface will visually highlight the electron-rich and electron-deficient regions of the molecule. The electronegative oxygen atom of the carbonyl group is expected to be a region of negative potential (red), while the hydrogen atoms and the region around the iodine atom (due to a potential σ-hole) could show positive potential (blue), indicating sites for nucleophilic and electrophilic attack, respectively.

Electronic Transitions

TD-DFT calculations will predict the vertical excitation energies and oscillator strengths, which correspond to the peaks in the UV-Vis absorption spectrum. This allows for a direct comparison with experimentally measured spectra, further validating the computational approach.

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| S0 -> S1 | TBD | TBD |

| S0 -> S2 | TBD | TBD |

Caption: Table of predicted electronic transitions for 7-Iodobenzofuran-3(2H)-one.

Logical Relationship of Electronic Properties

The following diagram illustrates the interconnectedness of the calculated electronic properties and their implications for the molecule's behavior.

Caption: Logical relationship between calculated electronic properties and the predicted behavior of the molecule.

Conclusion

This technical guide has outlined a comprehensive and robust computational protocol for the theoretical investigation of the electronic properties of 7-Iodobenzofuran-3(2H)-one using Density Functional Theory. By following the detailed methodology, researchers can obtain valuable insights into the molecule's geometry, frontier molecular orbitals, charge distribution, and spectroscopic characteristics. This information is crucial for understanding its reactivity, predicting its behavior in different environments, and guiding the design of novel derivatives with enhanced properties for applications in drug development and materials science. The synergy between theoretical calculations and experimental validation provides a powerful approach to advancing our understanding of complex molecular systems.[1]

References

-

Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis. (2016). Magnetic Resonance in Chemistry, 54(7), 574-580. [Link]

-

Krawiecka, M., Kuran, B., Kossakowski, J., Cieślak, M., Kazmierczak-Barańska, J., Królewska, K., & Nawrot, B. (2019). Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans. Molecules, 24(8), 1573. [Link]

-

(Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. (n.d.). National Center for Biotechnology Information. [Link]

-

Verma, N., & Verma, N. (2019). Benzofuran-3(2H)-Ones Derivatives: Synthesis, Docking and Evaluation of Their in Vitro Anticancer Studies. In Proceedings of International Conference on Trends in Computational and Cognitive Engineering, TCCE 2019 (pp. 317-325). Springer. [Link]

-

Al-Ostath, A., El-Awady, R., & Ghabash, A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4875. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2023). ACS Omega. [Link]

-

(Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. (n.d.). ResearchGate. [Link]

-

3(2H)-Benzofuranone. (n.d.). NIST Chemistry WebBook. [Link]

-

3(2H)-Benzofuranone. (n.d.). NIST Chemistry WebBook. [Link]

-

3(2H)-benzofuranone. (n.d.). Stenutz. [Link]

-

DFT calculations on three 2,3-dihydrobenzofuran linked chalcones: Structural, HOMO-LUMO and spectroscopic (UV-Vis and IR) interpretation. (2023). Vietnam Journal of Chemistry. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(48), 27994-28017. [Link]

-

DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. (2022). Molecules, 27(19), 6268. [Link]

-

A Density Functional Theory Study. (2021). Physical Chemistry Research, 9(3), 481-496. [Link]

-

Gaussian Tutorial-2|DFT Calculations of Nanoclusters| #nanotechnology #chemistry. (2024). YouTube. [Link]

-

Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. (2022). ChemRxiv. [Link]

-

Synthesis of 7-Aryl-9-Methyl-3h- Pyrazolo[4,3-f]Quinoline Derivatives Catalysed by Iodine. (2011). Journal of Heterocyclic Chemistry, 48(5), 1144-1149. [Link]

-

Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. [Link]

-

Hess, M., Schulze Elfringhoff, A., & Lehr, M. (2008). Design and Synthesis of 3-pyrrol-3-yl-3H-isobenzofuran-1-ones as Inhibitors of Human Cytosolic Phospholipase A2alpha. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 946-957. [Link]

-

Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. (2024). Molecules, 29(5), 1145. [Link]

-

Study of The Molecular Structure, Electronic Structure, Spectroscopic Analysis and Thermodynamic Properties of Dibenzofuran Usin. (2023). International Journal of Medical and Pharmaceutical Sciences, 14(2), 1-12. [Link]

-

DFT calculation of the electronic properties of fluorene-1,3,4-thiadiazole oligomers. (n.d.). ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3(2H)-Benzofuranone [webbook.nist.gov]

- 5. 3(2H)-benzofuranone [stenutz.eu]

- 6. researchgate.net [researchgate.net]

- 7. physchemres.org [physchemres.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the X-ray Crystal Structure of 7-Iodobenzofuran-3(2H)-one Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of 7-Iodobenzofuran-3(2H)-one and its analogs. These compounds are of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the benzofuranone scaffold. This guide delves into the critical role of the iodine substituent in directing crystal packing through halogen bonding and offers detailed, field-proven protocols for their preparation and structural determination. The synthesis of a representative analog, 3-(Propan-2-ylidene)benzofuran-2(3H)-one, is detailed, and its crystallographic data is used as a case study to illustrate the principles of structural analysis. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the benzofuranone core.

Introduction: The Significance of Benzofuranones in Drug Discovery

Benzofuranones are a class of heterocyclic compounds that form the structural core of numerous natural products and synthetic molecules with a wide range of pharmacological properties.[1] The inherent biological activity of the benzofuranone scaffold, coupled with the potential for functionalization at various positions, makes it a privileged structure in medicinal chemistry. Derivatives have shown promise as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[2][3]

The introduction of a halogen atom, particularly iodine, into the benzofuranone structure can significantly influence its physicochemical properties and biological activity. Halogenation can enhance membrane permeability, metabolic stability, and binding affinity to target proteins.[4] Furthermore, the iodine atom's ability to participate in halogen bonding, a non-covalent interaction with a Lewis base, provides a powerful tool for crystal engineering and the rational design of solid-state forms with desired properties.

This guide focuses on the X-ray crystal structure of 7-Iodobenzofuran-3(2H)-one analogs, providing a detailed exploration of their synthesis, crystallization, and the interpretation of their three-dimensional structures. Understanding the precise atomic arrangement and intermolecular interactions within the crystalline lattice is paramount for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

Synthesis and Crystallization of Benzofuran-3(2H)-one Analogs

General Synthetic Approach

A prevalent method for the synthesis of benzofuran-3(2H)-ones involves the reaction of a substituted phenol with an appropriate reagent to introduce the lactone ring. For a 7-iodo substituted analog, a potential starting material would be 2-iodophenol. The synthesis would then proceed through the formation of a phenoxyacetic acid derivative, followed by an intramolecular Friedel-Crafts acylation to yield the desired benzofuranone.

Detailed Experimental Protocol: Synthesis of 3-(Propan-2-ylidene)benzofuran-2(3H)-one (A Case Study)

While the crystal structure for the parent 7-Iodobenzofuran-3(2H)-one is not publicly available, we will use the well-characterized analog, 3-(Propan-2-ylidene)benzofuran-2(3H)-one, as a representative example for which crystallographic data has been published.[5]

Step 1: Synthesis of Benzofuran-2(3H)-one

A detailed, multi-step synthesis for benzofuranone derivatives often starts with readily available precursors. For instance, a mixture of salicylaldehyde, a halo-ketone, and a suitable base can be refluxed to yield the benzofuranone core.[6]

Step 2: Knoevenagel Condensation to form 3-(Propan-2-ylidene)benzofuran-2(3H)-one

The synthesized benzofuran-2(3H)-one can then undergo a Knoevenagel condensation with a ketone, such as acetone, to introduce the exocyclic double bond.

Materials and Reagents:

-

Benzofuran-2(3H)-one

-

Acetone

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (drying agent)

-

Silica gel (for chromatography)

-

Hexane and Ethyl Acetate (chromatography eluents)

Procedure:

-

Dissolve benzofuran-2(3H)-one in ethanol in a round-bottom flask.

-

Add an excess of acetone to the solution.

-

Add a catalytic amount of piperidine to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with dilute hydrochloric acid and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Combine the fractions containing the pure product and evaporate the solvent to yield 3-(Propan-2-ylidene)benzofuran-2(3H)-one as a crystalline solid.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is a critical prerequisite for X-ray crystallographic analysis.[7] The method of crystallization can significantly impact the quality of the resulting crystals.[8]

Protocol for Recrystallization:

-

Dissolve the purified 3-(Propan-2-ylidene)benzofuran-2(3H)-one in a minimum amount of a suitable hot solvent, such as ethanol or a mixture of ethanol and water.[9]

-

Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the growth of large, well-ordered crystals.[8]

-

If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

-

Once crystals have formed, cool the solution further in an ice bath to maximize the yield.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

The following diagram illustrates the general workflow for the synthesis and crystallization of benzofuranone analogs.

Caption: Workflow for Synthesis and Crystallization.

X-ray Crystal Structure Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[7] The diffraction pattern produced when X-rays pass through a single crystal provides detailed information about the unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.

Data Collection and Structure Refinement

A suitable single crystal of the 7-Iodobenzofuran-3(2H)-one analog is mounted on a diffractometer. X-ray data is collected, and the resulting diffraction pattern is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and displacement parameters.

Crystallographic Data for 3-(Propan-2-ylidene)benzofuran-2(3H)-one

The following table summarizes the crystallographic data for the representative analog, 3-(Propan-2-ylidene)benzofuran-2(3H)-one.[5]

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀O₂ |

| Formula Weight | 174.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1869(3) |

| b (Å) | 18.0636(10) |

| c (Å) | 13.1656(7) |

| β (°) | 96.763(3) |

| Volume (ų) | 1697.28(15) |

| Z | 8 (2 independent molecules) |

| Calculated Density (g/cm³) | 1.363 |

| Temperature (K) | 120(2) |

| R-factor (%) | 5.17 |

Data sourced from Palmer, R. A., et al. (2014).[5]

Molecular Geometry and Intermolecular Interactions

The crystal structure of 3-(Propan-2-ylidene)benzofuran-2(3H)-one reveals a nearly planar benzofuranone core.[5] The analysis of the crystal packing shows the presence of weak intermolecular interactions, such as C-H···O hydrogen bonds, which play a role in stabilizing the crystal lattice.[5]

In the case of 7-Iodobenzofuran-3(2H)-one, the presence of the iodine atom is expected to introduce significant halogen bonding interactions. The iodine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with Lewis basic atoms such as the carbonyl oxygen of a neighboring molecule. These directional I···O interactions can lead to the formation of supramolecular synthons, which dictate the overall crystal packing.

The following diagram illustrates the concept of halogen bonding in the crystal packing of a hypothetical 7-Iodobenzofuran-3(2H)-one dimer.

Caption: Halogen Bonding Interaction.

Conclusion and Future Perspectives

This technical guide has provided a detailed framework for the synthesis, crystallization, and X-ray structural analysis of 7-Iodobenzofuran-3(2H)-one analogs. The benzofuranone scaffold continues to be a fertile ground for the discovery of new therapeutic agents. A thorough understanding of the three-dimensional structure and intermolecular interactions of these compounds is indispensable for advancing drug design efforts.

Future work in this area should focus on the synthesis and crystallographic characterization of a wider range of halogenated benzofuranone analogs to establish a comprehensive understanding of structure-property relationships. The insights gained from such studies will undoubtedly accelerate the development of novel and effective drugs for a variety of diseases.

References

- Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024). Molecules, 29(2), 309.

- X-ray crystallographic structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. (2014). SciSpace.

- Palmer, R. A., Spencer, J., Mendham, A. P., Chowdhry, B. Z., Lisgarten, D. R., Trost, B. M., ... & Coles, S. J. (2014). X-Ray Crystallographic Structure of 3-(Propan-2-Ylidene) Benzofuran-2(3H)-One. Journal of Pharmacy and Chemistry, 1(3), 43-49.

- X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. (2014).

- Crystal structure and Hirshfeld surface analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one. (n.d.).

- 7-Hydroxybenzofuran-3(2H)-one. (n.d.). PubChem.

- Synthesis and x-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2-phenylacetyl)oxime. (2015).

- Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2010). E-Journal of Chemistry, 7(2), 636-640.

- Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). (2020). Molecules, 25(21), 5091.

- Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). Molecules, 23(3), 701.

- Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. (2005). Arzneimittelforschung, 55(10), 588-597.

- 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl-. (n.d.). NIST WebBook.

- (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(11), o2961.

- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(49), 28569-28597.

- Growing X-ray Quality Crystals. (n.d.). TU Graz.

- Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. (2025). Research Journal of Pharmacy and Technology, 18(4), 1906-1912.

- Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. (2021). SciSpace.

- Benzofuran-3(2H)-Ones Derivatives: Synthesis, Docking and Evaluation of Their in Vitro Anticancer Studies. (2015).

- Synthesis of Isoindol-1-one Derivatives from (3Z)-3-Benzylidene-2-benzofuran-1(3H)-one and Their Fungicidal Activity. (2025). Russian Journal of General Chemistry, 95(4), 969-979.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2195.

- X-Ray Crystallography of Chemical Compounds. (2007). The Open Crystallography Journal, 1(1).

- A novel chemoselective synthesis of 3H-spiro[isobenzofuran-1,3′-pyrazole] derivatives by oxidative cleavage of their corresponding dihydroindeno[1,2-c]pyrazoles. (2015). Journal of the Iranian Chemical Society, 12(7), 1171-1176.

-

Crystal structure of a furo-[3,2-g]-[10]-benzopyran-7-one derivative. (1995). Crystal Research and Technology, 30(2), 205-209.

- Chemical structures of the iodinated X-ray contrast media and their metabolites cited in this paper. (n.d.).

- (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. (2011).

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.vensel.org [pubs.vensel.org]

- 6. researchgate.net [researchgate.net]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tugraz.at [tugraz.at]

- 9. mdpi.com [mdpi.com]

- 10. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity [mdpi.com]

A Technical Guide to Natural Product Precursors of the Benzofuranone Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuranone Core in Nature's Arsenal

The benzofuranone scaffold is a privileged heterocyclic system frequently encountered in a vast array of natural products.[1][2][3] These compounds, isolated from sources as diverse as higher plants, fungi, and lichens, exhibit a remarkable spectrum of biological activities, including antifungal, antitumor, antiviral, and antioxidant properties.[1][2][3][4] This inherent bioactivity has established the benzofuranone nucleus as a compelling starting point for drug design and development.[3] Understanding the natural biosynthetic pathways that assemble this core is paramount for researchers aiming to discover new derivatives, develop chemoenzymatic synthesis routes, or perform structural modifications to enhance therapeutic potential.

This guide provides an in-depth exploration of the primary metabolic routes that generate precursors to the benzofuranone scaffold. We will dissect the key biosynthetic pathways, examine specific natural product case studies, and provide robust, field-proven experimental workflows for the isolation and characterization of these valuable precursor molecules.

Part 1: Major Biosynthetic Gateways to Benzofuranone Precursors

Nature employs two principal and highly versatile metabolic pathways to construct the foundational skeletons that are later modified to form the benzofuranone core: the Acetate Pathway and the Shikimate Pathway . These routes provide the fundamental carbon frameworks—polyketides and phenylpropanoids, respectively—which undergo elegant enzymatic cyclization and tailoring reactions.

The Acetate Pathway: Assembling Polyketide Precursors

The acetate pathway (also known as the polyketide pathway) constructs complex carbon chains through the sequential condensation of two-carbon units derived from acetyl-CoA and its carboxylated counterpart, malonyl-CoA.[5][6] This process, catalyzed by large multifunctional enzymes called Polyketide Synthases (PKSs), is analogous to fatty acid synthesis but with a crucial difference: the reduction steps that follow each condensation can be partially or entirely omitted.[5] This lack of complete reduction preserves keto and hydroxyl functionalities along the growing chain, enabling a variety of intramolecular cyclization reactions (Claisen and aldol condensations) to form diverse aromatic and heterocyclic structures.

Griseofulvin is a classic example of a benzofuranone-containing natural product derived from the acetate pathway.[7] Produced by fungi of the Penicillium genus, it is a potent antifungal agent that functions by disrupting microtubule assembly.[7][8] The biosynthesis of its unique spirocyclic grisan (benzofuranone) core is a masterclass in enzymatic control.

The pathway begins with a non-reducing PKS (NR-PKS) that catalyzes the condensation of one acetyl-CoA starter unit with six malonyl-CoA extender units.[7][9] This forms a linear heptaketide backbone which undergoes enzyme-mediated cyclization and aromatization to yield the key benzophenone intermediate, griseophenone C.[8][9] The critical step in forming the benzofuranone scaffold is the oxidative coupling of griseophenone B (a chlorinated derivative of griseophenone C), catalyzed by the phenol oxidative enzyme GsfF, which forges the spirocyclic grisan core.[7][9]

Usnic acid is a dibenzofuranone derivative commonly found in lichens and is known for its antiviral, antioxidant, and antibacterial properties.[10][11] Its biosynthesis also originates from the acetate-malonate pathway.[11] The process involves a specific PKS that produces methylphloracetophenone from acetyl-CoA and malonyl-CoA.[12] The key transformation is the subsequent oxidative dimerization of two molecules of this methylphloracetophenone precursor, catalyzed by a cytochrome P450 enzyme, to form the usnic acid scaffold.[12]

The Shikimate Pathway: Crafting Phenylpropanoid Precursors

The shikimate pathway is the central metabolic route in plants and microorganisms for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[13][14][15] This pathway is absent in animals, making it a target for herbicides and antimicrobial agents.[14] Phenylalanine and tyrosine, products of this pathway, are the entry points into the phenylpropanoid pathway, which generates a vast array of phenolic compounds, including flavonoids. It is within this class that we find the aurones, a group of flavonoids characterized by a benzofuranone core.

Aurones are brightly colored pigments responsible for the yellow hues of many flowers, such as snapdragons.[16][17] Their biosynthesis is a prime example of the interplay between the shikimate and acetate pathways.

-

Chalcone Formation: The process begins with the enzyme chalcone synthase (CHS), which catalyzes the condensation of p-coumaroyl-CoA (derived from phenylalanine via the phenylpropanoid pathway) with three molecules of malonyl-CoA (from the acetate pathway).[18] This forms the C15 chalcone backbone, the universal precursor for all flavonoids.

-

Oxidative Cyclization: The defining step in aurone biosynthesis is the oxidative cyclization of the chalcone precursor. This reaction is catalyzed by a specialized plant polyphenol oxidase (PPO) homolog known as aureusidin synthase.[16][19] This enzyme facilitates an intramolecular cyclization that forms the five-membered furanone ring fused to the A-ring of the chalcone, yielding the characteristic benzofuranone structure of aureusidin, a common aurone.[17][20] Recent studies have also shown that glucosylation of the chalcone by chalcone 4′-O-glucosyltransferase (4′CGT) is often essential for the subsequent cyclization step to occur efficiently in vivo.[21]

Part 2: Experimental Workflows for Precursor Isolation

The successful isolation of natural product precursors is a critical, yet challenging, step in their study. Plant or microbial extracts are complex mixtures, and the target compounds are often present in low concentrations.[22] A systematic, bioassay-guided approach is often employed to navigate this complexity.

Extraction: Liberating Compounds from the Matrix

Extraction is the foundational step designed to separate soluble metabolites from the solid source material.[23] The choice of solvent and method is dictated by the polarity of the target compounds and the nature of the source material.

Causality in Solvent Selection: The principle of "like dissolves like" is paramount.

-

Non-polar solvents (e.g., hexane, dichloromethane) are used to extract lipids, chlorophyll, and lipophilic compounds.[24] A pre-extraction with hexane is often performed to "de-fat" a sample, thereby simplifying the subsequent extraction of more polar compounds.

-

Mid-polar solvents (e.g., ethyl acetate) are excellent for extracting a wide range of compounds, including many flavonoids and polyketides.

-

Polar solvents (e.g., methanol, ethanol, water) are used for extracting highly polar compounds like glycosides and some polyphenols.[24]

Table 1: Comparison of Common Extraction Techniques

| Method | Principle | Key Advantages | Key Disadvantages |

| Maceration | Soaking material in a solvent at room temperature for an extended period.[22] | Simple, requires minimal equipment, suitable for thermolabile compounds. | Time-consuming, may result in incomplete extraction, uses large solvent volumes.[23] |

| Soxhlet Extraction | Continuous extraction with a refluxing solvent, ensuring fresh solvent repeatedly washes the material.[23] | More efficient than maceration, requires less solvent overall. | Requires heating, potentially degrading thermolabile compounds; time-consuming.[23] |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and mass transfer. | Fast, efficient, operates at lower temperatures, reducing thermal degradation. | Equipment cost, potential for localized heating. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, causing cell rupture and rapid compound release.[23] | Extremely fast, highly efficient, reduced solvent consumption.[23] | Requires specialized equipment, not suitable for all solvents, risk of thermal degradation if not controlled. |

A Self-Validating Protocol: Bioassay-Guided Isolation